(4-Nitrophenyl) 4-(dimethylsulfamoyl)benzoate
Overview
Description
(4-Nitrophenyl) 4-(dimethylsulfamoyl)benzoate is an organic compound that features a nitrophenyl group and a dimethylsulfamoyl group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Nitrophenyl) 4-(dimethylsulfamoyl)benzoate typically involves a multi-step process. One common method includes the esterification of 4-nitrophenol with 4-(dimethylsulfamoyl)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Nitrophenyl) 4-(dimethylsulfamoyl)benzoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to certain biological substrates.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of (4-Nitrophenyl) 4-(dimethylsulfamoyl)benzoate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The dimethylsulfamoyl group may enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular interactions depend on the specific application and biological context.
Comparison with Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer with a similar ester functional group.
Uniqueness: (4-Nitrophenyl) 4-(dimethylsulfamoyl)benzoate is unique due to the presence of both a nitrophenyl and a dimethylsulfamoyl group, which confer distinct chemical reactivity and potential biological activity. Its combination of functional groups is not commonly found in other compounds, making it a valuable molecule for specialized applications.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique chemical structure and versatile reactivity make it a compound of interest for ongoing research and development.
Properties
IUPAC Name |
(4-nitrophenyl) 4-(dimethylsulfamoyl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O6S/c1-16(2)24(21,22)14-9-3-11(4-10-14)15(18)23-13-7-5-12(6-8-13)17(19)20/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJWQDIYCPKDHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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